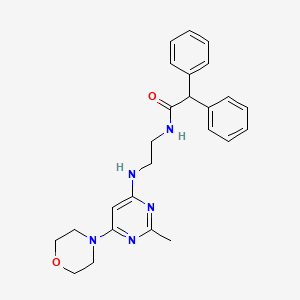
1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C13H8Cl3FN2O and its molecular weight is 333.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Pesticide Application
- Crystal Structure Analysis : The crystal structure of a compound closely related to 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea, namely flufenoxuron, reveals important details about its structural arrangement. Flufenoxuron demonstrates significant dihedral angles between its central fluorobenzene ring and terminal rings, influencing its physical properties and interactions (Jeon, Kang, Lee, & Kim, 2014).
- Pesticide Efficacy : Flufenoxuron, sharing structural similarities with this compound, is a benzoylurea pesticide. Its efficacy as a pesticide is linked to its unique molecular structure, which influences its interaction with targeted pests (Jeon et al., 2014).
Biochemical Mode of Action
- Inhibition of Chitin Synthesis : Compounds similar to this compound, such as diflubenzuron, have been shown to inhibit chitin synthesis in insect larvae. This action disrupts the development of the insect's cuticle, leading to its efficacy as an insecticide (Deul, Jong, & Kortenbach, 1978).
Potential Anticancer Properties
- Inhibition of Translation Initiation : Certain N,N'-diarylureas, which include derivatives of this compound, have shown potential as anti-cancer agents. These compounds can activate specific kinases and inhibit cancer cell proliferation, indicating their potential utility in cancer treatment (Denoyelle et al., 2012).
Material Science Applications
- Molecular Structure and Properties : Research into molecules structurally similar to this compound has provided insights into their electronic properties. For instance, studies on the molecular structure and hyperpolarizability of related compounds highlight their potential in material science, particularly in nonlinear optics (Najiya et al., 2014).
Environmental Considerations
- Microbial Degradation : Understanding the environmental impact and degradation pathways of similar urea herbicides is crucial. Studies show that microbes play a significant role in the degradation of these compounds in soil, influencing their environmental persistence and potential toxicity (Murray, Rieck, & Lynd, 1969).
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3FN2O/c14-9-3-1-7(5-10(9)15)18-13(20)19-8-2-4-12(17)11(16)6-8/h1-6H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBBAJFXXZYVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2887590.png)



![2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2887598.png)






![5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione](/img/structure/B2887610.png)
![1-[2-(3-Methoxyphenoxy)ethyl]benzimidazole](/img/structure/B2887611.png)
